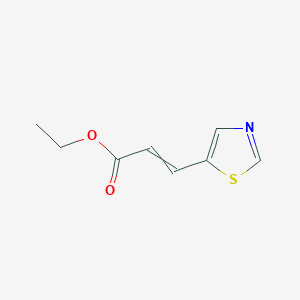

Ethyl(E)-3-(thiazol-5-yl)acrylate

Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the chemical sciences. Their prevalence in nature and their utility in synthetic applications underscore their importance.

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal and materials chemistry. nih.govspast.orgresearchgate.net Thiazole derivatives are known to exhibit a wide array of biological activities, and this scaffold is a key component in numerous approved pharmaceuticals. nih.gov The versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of large libraries of compounds for screening and development. spast.orgnih.gov The inherent chemical properties of the thiazole nucleus, including its aromaticity and the presence of heteroatoms, contribute to its ability to interact with biological targets and participate in various chemical transformations. nih.gov

α,β-Unsaturated esters are highly valuable intermediates in organic synthesis. fiveable.menih.gov Their conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, imparts unique reactivity. This structural feature allows them to participate in a wide range of chemical reactions, including Michael additions and Diels-Alder reactions, making them versatile building blocks for the construction of complex molecular frameworks. fiveable.meacs.org The stereoselective synthesis of α,β-unsaturated esters is a significant area of research, as the geometry of the double bond can profoundly influence the stereochemical outcome of subsequent reactions. nih.gov

Overview of Acrylate (B77674) Derivatives in Synthetic and Mechanistic Studies

Acrylate derivatives, esters of acrylic acid, are a significant class of monomers and synthetic intermediates. rsc.org They are widely used in the production of polymers and are also key reactants in a variety of organic transformations. acs.orgresearchgate.net Mechanistic studies of reactions involving acrylates, such as polymerization and addition reactions, are crucial for optimizing reaction conditions and controlling product outcomes. acs.orgresearchgate.net The electronic and steric properties of the ester group can be readily modified, allowing for fine-tuning of the reactivity of the acrylate moiety. acs.org

Specific Research Interest in Ethyl (E)-3-(thiazol-5-yl)acrylate within the Broader Thiazolyl Acrylate Class

Within the diverse class of thiazolyl acrylates, ethyl (E)-3-(thiazol-5-yl)acrylate has emerged as a compound of specific academic interest. bldpharm.com Its structure, featuring an ethyl ester and a thiazole ring linked at the 5-position, presents a unique combination of functionalities. The "(E)" designation specifies the stereochemistry of the double bond, which is a critical factor in its reactivity and potential applications. Research efforts are directed towards understanding the synthesis and reactivity of this particular isomer.

Scope and Objectives of Academic Research on Ethyl (E)-3-(thiazol-5-yl)acrylate

Academic research on ethyl (E)-3-(thiazol-5-yl)acrylate primarily focuses on its synthesis and characterization. The development of efficient and stereoselective synthetic routes to this compound is a key objective. Furthermore, investigations into its reactivity aim to explore its potential as a precursor for the synthesis of more complex heterocyclic systems. The spectroscopic and structural characterization of ethyl (E)-3-(thiazol-5-yl)acrylate provides fundamental data that underpins these synthetic and mechanistic studies. nih.govrsc.org

Detailed Research Findings

The synthesis of ethyl (E)-3-(thiazol-5-yl)acrylate and related compounds often involves well-established organic reactions. For instance, the Wittig or Horner-Wadsworth-Emmons reactions are commonly employed to form the α,β-unsaturated ester moiety with control over the (E)-stereochemistry. The starting materials would typically be a thiazole-5-carbaldehyde and a suitable phosphonate (B1237965) or ylide.

Below is a table summarizing the key structural and identifying information for ethyl (E)-3-(thiazol-5-yl)acrylate:

| Property | Value |

| Chemical Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| CAS Number | 1967005-05-5 |

| Isomer | (E) |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

ethyl 3-(1,3-thiazol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3 |

InChI Key |

ZHDWGLWIAHGRFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl E 3 Thiazol 5 Yl Acrylate and Its Analogues

Direct Synthesis Approaches for Ethyl (E)-3-(thiazol-5-yl)acrylate

Direct synthetic methods offer an efficient means to obtain the target molecule, often in a single chemical step from readily available precursors.

Condensation Reactions Utilizing Thiazole-5-carbaldehyde Precursors

A primary route to Ethyl (E)-3-(thiazol-5-yl)acrylate involves the condensation of thiazole-5-carbaldehyde with a suitable two-carbon component. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example of this approach. wikipedia.orgnrochemistry.com This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The HWE reaction is renowned for its high (E)-selectivity, favoring the formation of the trans-alkene isomer. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction mechanism commences with the deprotonation of a phosphonate (B1237965), such as triethyl phosphonoacetate, by a base to generate a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde group of thiazole-5-carbaldehyde. wikipedia.org The resulting intermediate subsequently eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to yield the desired (E)-alkene. wikipedia.org

Another classic method is the Wittig reaction, which utilizes a phosphonium ylide to convert the aldehyde into an alkene. masterorganicchemistry.com The ylide is typically prepared by treating an alkyl halide with triphenylphosphine, followed by deprotonation with a strong base. masterorganicchemistry.com

Heck Reaction Coupling Methodologies for Thiazolyl Acrylates

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org This palladium-catalyzed reaction couples an aryl or vinyl halide with an activated alkene, such as ethyl acrylate (B77674), in the presence of a base. organic-chemistry.orgresearchgate.net To synthesize Ethyl (E)-3-(thiazol-5-yl)acrylate via this method, a 5-halothiazole (e.g., 5-bromothiazole (B1268178) or 5-iodothiazole) is reacted with ethyl acrylate. organic-chemistry.orgnih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org Various palladium catalysts and ligands can be employed to optimize the reaction, and developments have expanded the scope to include a wider range of substrates. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halothiazole, followed by olefin insertion and subsequent β-hydride elimination to afford the final product and regenerate the catalyst.

Table 1: Comparison of Direct Synthesis Approaches

| Reaction | Thiazole (B1198619) Precursor | Acrylate Source | Key Reagents | Stereoselectivity |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Thiazole-5-carbaldehyde | Triethyl phosphonoacetate | Base (e.g., NaH, BuLi) | High (E)-selectivity wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Wittig Reaction | Thiazole-5-carbaldehyde | Wittig reagent (from ethyl bromoacetate) | Triphenylphosphine, Strong base | Variable |

| Heck Reaction | 5-Halothiazole | Ethyl acrylate | Palladium catalyst, Base | High trans selectivity organic-chemistry.org |

Knoevenagel Condensation Variants in Thiazole-Acrylate Synthesis

The Knoevenagel condensation is another valuable method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. beilstein-journals.orgmdpi.com For the synthesis of thiazolyl acrylates, thiazole-5-carbaldehyde can be condensed with a compound like ethyl cyanoacetate. researchgate.netresearchgate.net This reaction is often catalyzed by a weak base, such as an amine or an amine salt. researchgate.netscielo.org.mx The initial adduct can then be further manipulated, for instance, through decarboxylation, to yield the desired acrylate. The reaction is applicable to a variety of aromatic aldehydes, including those with various substituents. researchgate.netscielo.org.mx

Multistep Synthesis Strategies for Thiazolyl Acrylates

Multistep syntheses allow for the construction of more complex thiazolyl acrylates and can be designed in a linear or convergent fashion.

Elaboration from Thiazole-Bearing Intermediates

In this approach, a pre-formed thiazole ring containing a suitable functional group is chemically modified to introduce the acrylate moiety. For example, a thiazole derivative with a methyl group at the 5-position could be halogenated and then subjected to a series of reactions to build the acrylate side chain. Alternatively, a thiazole carboxylic acid can be converted to its corresponding acid chloride and then reacted with appropriate reagents to form the acrylate. Some synthetic routes involve the initial synthesis of a thiazole derivative, which is then elaborated in subsequent steps. For instance, a 2,4-disubstituted thiazole can be formed by the condensation of ethyl bromopyruvate with a thioamide. nih.gov Similarly, reacting a thiosemicarbazone with an α-haloketone is a common strategy to produce thiazole derivatives. mdpi.com These thiazole intermediates can then be functionalized further to introduce the acrylate group.

Convergent Syntheses Involving Thiazole Ring Formation and Acrylate Appellation

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then combined in the later stages of the synthesis. arkat-usa.org In the context of Ethyl (E)-3-(thiazol-5-yl)acrylate, one fragment could be a precursor to the thiazole ring, while the other would contain the acrylate functionality. A classic method for thiazole ring synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov For instance, a thiosemicarbazone can be reacted with a 3-bromoacetyl derivative to form the thiazole core. arkat-usa.org The resulting thiazole can then be coupled with a pre-formed acrylate side chain or a precursor that can be readily converted to the acrylate. This approach offers flexibility and can be advantageous for the synthesis of a library of analogues by varying the individual fragments.

Divergent Synthetic Pathways for Thiazolyl Acrylate Libraries

A key strategy for the efficient discovery of novel compounds with desired properties is the generation of chemical libraries through divergent synthesis. This approach involves the synthesis of a common intermediate which can then be diversified to produce a wide range of structurally related analogues.

A plausible divergent pathway to a library of ethyl(E)-3-(thiazol-5-yl)acrylate analogues commences with a suitably functionalized thiazole core. Thiazole-5-carbaldehyde and its derivatives serve as excellent and versatile intermediates for this purpose. nih.govontosight.ai The synthesis of these aldehydes can be achieved through various methods, including the reaction of tertiary enaminones with potassium thiocyanate (B1210189) mediated by the Dess-Martin periodinane (DMP) reagent. nih.gov This method is notable for its ability to generate the formyl group in situ.

Once the thiazole-5-carbaldehyde core is obtained, the acrylate moiety can be introduced through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method for this transformation, offering high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate carbanion reacts with the aldehyde to form the alkene. By varying the substituents on both the thiazole ring of the aldehyde and the phosphonate reagent, a diverse library of thiazolyl acrylates can be constructed.

For instance, a library of analogues could be generated by reacting a panel of substituted thiazole-5-carbaldehydes with a variety of phosphonate esters. The substituents on the thiazole ring could be varied at the 2- and 4-positions, while the ester group of the phosphonate could also be modified to introduce further diversity. This divergent approach allows for the systematic exploration of the chemical space around the this compound scaffold.

Table 1: Exemplar Divergent Synthesis of a Thiazolyl Acrylate Library

| Thiazole-5-carbaldehyde Derivative | Phosphonate Reagent | Resulting this compound Analogue |

| 2-Methylthiazole-5-carbaldehyde | Triethyl phosphonoacetate | Ethyl (E)-3-(2-methylthiazol-5-yl)acrylate |

| 2-Phenylthiazole-5-carbaldehyde | Triethyl phosphonoacetate | Ethyl (E)-3-(2-phenylthiazol-5-yl)acrylate |

| 4-Methylthiazole-5-carbaldehyde | Triethyl phosphonoacetate | Ethyl (E)-3-(4-methylthiazol-5-yl)acrylate |

| Thiazole-5-carbaldehyde | Trimethyl phosphonoacetate | Methyl (E)-3-(thiazol-5-yl)acrylate |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ontosight.airesearchgate.net These principles include the use of less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. chemshuttle.comudel.edu The application of microwave irradiation can be particularly advantageous in the synthesis of thiazole derivatives. For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be accelerated under microwave conditions. organic-chemistry.org

Furthermore, the olefination step to form the acrylate can also be expedited using microwave heating. Tandem reactions, such as a Horner-Wadsworth-Emmons olefination followed by other transformations, have been shown to be remarkably accelerated in water with microwave irradiation. organic-chemistry.orgresearchgate.net This approach not only reduces reaction times but also aligns with the green chemistry principle of using safer solvents like water. One-pot microwave-assisted HWE reactions have been developed for the synthesis of α,β-unsaturated esters, highlighting the potential for efficient and (Z)-selective synthesis of related structures. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

| Thiazole Ring Formation | Often requires prolonged heating (hours) | Can be completed in minutes | Reduced reaction time, energy savings |

| Olefination (HWE) | Typically requires several hours at room temperature or elevated temperatures | Can be achieved in shorter timeframes, often with improved yields | Faster reaction, potentially higher yields |

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. These methods reduce the use of potentially toxic and expensive catalysts and minimize solvent waste.

Solvent-free Wittig reactions have been successfully performed by grinding the reactants together, a technique known as mechanochemistry. acs.orgresearchgate.net This method has been used to synthesize (E)- and (Z)-isomers of stilbene (B7821643) derivatives and can be conceptually applied to the synthesis of this compound. By grinding the appropriate thiazole-5-carbaldehyde with a suitable phosphonium ylide, the desired product could potentially be formed without the need for a solvent. acs.orgwvu.edu

Catalyst-free approaches for the synthesis of the thiazole ring itself have also been reported. For example, the reaction of dithiocarbamates with α-halocarbonyl compounds in water can proceed without a catalyst to yield substituted thiazoles. nih.gov While this specific example may not directly produce the desired precursor, it demonstrates the feasibility of catalyst-free thiazole synthesis.

Stereoselective Synthesis Considerations for (E)-Isomers

The stereochemistry of the double bond in this compound is crucial, as the (E) and (Z) isomers can exhibit different biological activities and physical properties. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction is well-known for its high (E)-selectivity when using stabilized phosphonate ylides. wikipedia.orgorganic-chemistry.org The reaction mechanism generally favors the formation of the thermodynamically more stable (E)-alkene. The use of certain bases and reaction conditions can further enhance this selectivity.

An alternative method, the Wittig reaction, can also be tuned to favor the (E)-isomer. While standard Wittig reactions with non-stabilized ylides often lead to the (Z)-isomer, the use of stabilized ylides or specific reaction conditions can shift the selectivity towards the (E)-product.

Recent studies have explored enhanced stereoselective synthesis of (E)-α,β-unsaturated esters using the HWE reaction in deep eutectic solvents, which are considered green and sustainable alternatives to conventional organic solvents. rsc.org This approach not only provides high (E)-selectivity but also aligns with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of Ethyl E 3 Thiazol 5 Yl Acrylate

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of Ethyl(E)-3-(thiazol-5-yl)acrylate is characterized by an electron-deficient carbon-carbon double bond, a consequence of the electron-withdrawing nature of the adjacent ester group. This electronic feature is the primary driver for its reactivity, particularly towards nucleophilic reagents.

Michael Addition Reactions with Nucleophiles

The electron-poor β-carbon of the acrylate system is highly susceptible to conjugate addition, commonly known as the Michael addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles can be employed in this context. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

The reaction can be catalyzed by both bases and acids. Basic catalysts function by deprotonating the nucleophile, thereby increasing its nucleophilicity. Common bases used for this purpose include organic amines like triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases such as potassium carbonate. mdpi.comgoogle.com

A diverse array of nucleophiles can participate in Michael additions with acrylates. These include soft nucleophiles such as thiols, amines, and carbanions derived from active methylene (B1212753) compounds. For instance, the reaction with a thiol would proceed to form a β-thioether derivative, a transformation that is often utilized in bioconjugation and materials science. Similarly, the addition of primary or secondary amines would lead to the formation of β-amino esters.

| Nucleophile | Catalyst | Solvent | Product Structure |

| Benzylamine | DBU | Solvent-free | Ethyl 3-(benzylamino)-3-(thiazol-5-yl)propanoate |

| Thiophenol | Triethylamine | Tetrahydrofuran | Ethyl 3-(phenylthio)-3-(thiazol-5-yl)propanoate |

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(1-(thiazol-5-yl)-3-ethoxy-3-oxopropyl)malonate |

This table presents representative examples of Michael addition reactions with this compound based on established methodologies for similar acrylate systems.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The carbon-carbon double bond of the acrylate moiety can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, a [4+2] cycloaddition. In this context, the acrylate acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the acrylate in Diels-Alder reactions is enhanced by the electron-withdrawing ester group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a concerted mechanism to yield a stereospecific product. The reaction of this compound with a simple diene like butadiene would be expected to produce a cyclohexene (B86901) derivative with the thiazole (B1198619) and ester groups in a specific relative orientation. These types of reactions are fundamental in the synthesis of complex cyclic systems. beilstein-journals.org

| Diene | Reaction Conditions | Product Structure |

| Butadiene | Heat or Lewis Acid Catalyst | Ethyl 4-(thiazol-5-yl)cyclohex-1-ene-1-carboxylate |

| Cyclopentadiene | Room Temperature | Ethyl 3-(thiazol-5-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene-2-carboxylate |

| Anthracene | High Temperature | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate |

This table provides illustrative examples of cycloaddition reactions involving this compound as the dienophile.

Hydrogenation and Reduction Pathways

The double bond of the acrylate can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The result of this reaction is the formation of ethyl 3-(thiazol-5-yl)propanoate.

Alternatively, the ester functionality of the acrylate can also be reduced. The choice of reducing agent will determine the final product. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both the ester and the double bond, yielding 3-(thiazol-5-yl)propan-1-ol. If a milder reducing agent is used, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, it may be possible to selectively reduce the ester to an aldehyde, although this can be challenging in the presence of a conjugated double bond.

Reactivity of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. Its aromaticity dictates its reactivity, which is characterized by a susceptibility to electrophilic substitution and a resistance to nucleophilic attack on the ring carbons, although the C2 position is an exception. nih.govchemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The electron density of the ring carbons is influenced by the two heteroatoms. Theoretical calculations and experimental observations indicate that the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack, followed by the C4 position. nih.govresearchgate.net The C2 position is the most electron-deficient.

In this compound, the thiazole ring is substituted at the C5 position with a vinyl group that is part of the acrylate system. This substituent is deactivating towards further electrophilic substitution due to its electron-withdrawing character. Therefore, forcing conditions would likely be required for reactions such as nitration, halogenation, or Friedel-Crafts reactions on the thiazole ring. If substitution were to occur, it would be expected at the C4 position. For example, bromination of this compound might yield Ethyl(E)-3-(4-bromo-thiazol-5-yl)acrylate under appropriate conditions.

| Electrophile | Reagent and Conditions | Expected Major Product |

| NO₂⁺ | HNO₃/H₂SO₄ | Ethyl(E)-3-(4-nitrothiazol-5-yl)acrylate |

| Br⁺ | Br₂/FeBr₃ | Ethyl(E)-3-(4-bromothiazol-5-yl)acrylate |

| RCO⁺ | RCOCl/AlCl₃ | Ethyl(E)-3-(4-acylthiazol-5-yl)acrylate |

This table illustrates the expected products of electrophilic aromatic substitution on this compound, based on the known reactivity of thiazole derivatives.

Nucleophilic Attack on the Thiazole Moiety

The thiazole ring is generally resistant to nucleophilic aromatic substitution. However, the C2 position is known to be susceptible to attack by strong nucleophiles, particularly if there is a good leaving group at this position or through the formation of a thiazolium ylide. chemicalbook.com In the case of this compound, the C2 position is unsubstituted. Therefore, direct nucleophilic attack on the ring is unlikely under standard conditions.

However, the nitrogen atom at position 3 can be quaternized by reaction with an alkyl halide to form a thiazolium salt. The formation of this salt would significantly increase the acidity of the proton at the C2 position. Deprotonation of this C2 proton with a strong base would generate a thiazolium ylide, which is a potent nucleophile and can participate in a variety of reactions.

Another potential site for nucleophilic interaction is the sulfur atom, which can be oxidized. For instance, treatment with an oxidizing agent like a peroxy acid could lead to the formation of the corresponding thiazole N-oxide-S-oxide.

Interplay Between Acrylate and Thiazole Reactivity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, significantly influences the reactivity of the adjacent acrylate group. The nitrogen atom at position 3 and the sulfur atom at position 1 of the thiazole ring are electron-withdrawing, which in turn affects the electron density of the C5 position where the acrylate substituent is attached. This electronic influence is crucial in modulating the reactivity of the carbon-carbon double bond of the acrylate.

The acrylate moiety, being an α,β-unsaturated ester, is an excellent Michael acceptor. The electron-withdrawing nature of the thiazole ring further enhances the electrophilicity of the β-carbon of the acrylate, making it more susceptible to nucleophilic attack. This is a key aspect of its reactivity, allowing for a variety of conjugate addition reactions. For instance, the addition of thiols (thia-Michael addition) is a prominent reaction. Studies on similar systems, such as α-cyano Michael acceptors bearing a methylthiazole group, have shown that the thiazole moiety can have a strong promoting impact on the reversibility of the Michael addition. mdpi.com

Conversely, the acrylate group can influence the reactivity of the thiazole ring. The extended conjugation between the thiazole ring and the acrylate system can affect the aromaticity and electron distribution within the thiazole ring. This can modulate the propensity of the thiazole ring to undergo reactions such as electrophilic substitution. Generally, in thiazole chemistry, electrophilic substitution preferentially occurs at the C5 position due to it being the most electron-rich. ontosight.ai However, with the C5 position being substituted, any further electrophilic attack would likely target other positions, if at all, and would be influenced by the deactivating effect of the acrylate group.

Table 1: Illustrative Reactivity Profile of this compound

| Reaction Type | Reactive Site | Role of Thiazole Ring | Role of Acrylate Moiety | Potential Products |

| Michael Addition | Cβ of Acrylate | Electron-withdrawing, activating the double bond | Michael Acceptor | 3-Substituted-ethyl-3-(thiazol-5-yl)propanoates |

| Diels-Alder Reaction | Acrylate Double Bond | Dienophile activating group | Dienophile | Substituted cyclohexene-thiazole derivatives |

| Electrophilic Attack | Thiazole Ring (e.g., C2, C4) | Directing group (deactivating) | Deactivating group | Substituted thiazole derivatives |

| Radical Reactions | Acrylate Double Bond | Modulator of radical stability | Monomer for polymerization | Poly(ethyl-3-(thiazol-5-yl)acrylate) |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for molecules like this compound relies heavily on kinetic and spectroscopic investigations. These studies provide insights into reaction rates, intermediates, and transition states.

Kinetic Studies:

Kinetic studies of reactions involving this compound, such as Michael additions, would typically involve monitoring the disappearance of the reactant or the appearance of the product over time. This can be achieved using techniques like real-time Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the absorbance of the C=C bond of the acrylate. researchgate.netresearchgate.net The rate of reaction would be expected to depend on the concentration of the nucleophile, the substrate, and any catalyst used.

For a Michael addition, the reaction rate is influenced by the nature of the nucleophile and the electrophilicity of the Michael acceptor. The electron-withdrawing thiazole ring is expected to increase the second-order rate constant (k₂) for the addition compared to a simple alkyl acrylate. Kinetic data from studies on the Michael addition of thiols to various α,β-unsaturated carbonyl compounds have shown a strong dependence on the structure of the acceptor. nih.gov A hypothetical kinetic experiment for the reaction of Ethyl(E)-3-(thiazol-syl)acrylate with a thiol is presented in Table 2.

Table 2: Hypothetical Kinetic Data for the Michael Addition of a Thiol to this compound

| [Substrate] (M) | [Thiol] (M) | [Catalyst] (mol%) | Initial Rate (M/s) | k_obs (s⁻¹) |

| 0.1 | 0.1 | 1 | 5.0 x 10⁻⁴ | 5.0 x 10⁻³ |

| 0.2 | 0.1 | 1 | 1.0 x 10⁻³ | 5.0 x 10⁻³ |

| 0.1 | 0.2 | 1 | 1.0 x 10⁻³ | 1.0 x 10⁻² |

| 0.1 | 0.1 | 2 | 1.0 x 10⁻³ | 1.0 x 10⁻² |

This data is illustrative and intended to show expected trends.

Spectroscopic Studies:

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and products, thereby providing mechanistic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In a reaction involving the acrylate double bond, the disappearance of the vinyl proton signals in the ¹H NMR spectrum (typically in the range of 6-8 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum would be indicative of the reaction's progress. The formation of new signals corresponding to the saturated propanoate chain would confirm the product structure. Real-time ¹H NMR spectroscopy can be a powerful tool for monitoring reaction kinetics and identifying transient intermediates. acs.org

Infrared (IR) Spectroscopy: The C=C stretching vibration of the acrylate (around 1630 cm⁻¹) and the C=O stretching of the ester (around 1720 cm⁻¹) are characteristic peaks. The disappearance of the C=C peak upon reaction is a clear indicator of a reaction at the double bond.

UV-Vis Spectroscopy: The conjugated system of this compound gives rise to a characteristic UV absorption. Upon saturation of the acrylate double bond, this conjugation is lost, leading to a significant change in the UV-Vis spectrum, which can be used to monitor the reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and intermediates, confirming the addition of the nucleophile or other moieties to the starting material.

Through the combined application of these kinetic and spectroscopic techniques, a detailed picture of the reaction mechanisms of this compound can be constructed, revealing the intricate electronic interplay between the thiazole and acrylate functionalities.

Ethyl E 3 Thiazol 5 Yl Acrylate As a Versatile Synthetic Intermediate

Precursor for Advanced Thiazole (B1198619) Derivatives and Fused Heterocyclic Systems

The dual functionality of Ethyl(E)-3-(thiazol-5-yl)acrylate allows it to serve as a strategic starting material for the synthesis of a diverse range of advanced thiazole derivatives and complex fused heterocyclic systems. The electron-deficient double bond of the acrylate (B77674) moiety is susceptible to nucleophilic attack, and the entire acrylate group can participate in cycloaddition reactions, providing pathways to elaborate molecular structures.

Key reaction pathways for generating molecular complexity from thiazole acrylate precursors include:

Michael Addition: The α,β-unsaturated system readily undergoes Michael (1,4-conjugate) addition reactions. Various nucleophiles, such as amines, thiols, and carbanions, can be added to the β-carbon, leading to the formation of more complex side chains attached to the thiazole ring. This method is fundamental for introducing new functional groups and building blocks.

Diels-Alder Reactions: The acrylate portion can act as a dienophile in [4+2] cycloaddition reactions, enabling the construction of six-membered rings fused to or substituted with the thiazole moiety. While thiazole rings themselves can participate in cycloadditions, it generally requires high temperatures. However, using the acrylate's double bond as the reactive partner is a more common strategy for building polycyclic systems. This approach has been effectively used to create thiopyrano[2,3-d]thiazoles, which are synthesized via hetero-Diels-Alder reactions where similar α,β-unsaturated systems act as dienophiles.

Cyclocondensation Reactions: The reactivity of the acrylate group can be harnessed in cyclocondensation reactions to form new heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoline derivatives, and reactions with amidines can lead to pyrimidine-based systems. These reactions are crucial for creating fused heterocyclic structures, such as the synthesis of 2,3-dihydro-1,2-thiazoles from acrylic acid thioamides.

The following table summarizes representative examples of fused heterocyclic systems that can be synthesized using thiazole acrylate-type precursors.

| Precursor Type | Reaction Type | Resulting Fused System |

| 5-Alkenyl Thiazolone | Michael Addition | Pyrano[2,3-d]thiazole |

| 5-Arylidene-4-thioxo-2-thiazolidinone | Hetero-Diels-Alder | Thiopyrano[2,3-d]thiazole |

| Thiazole Acrylate Derivative | Cyclocondensation | Pyrazoline-substituted thiazole |

| Acrylic Acid Thioamide | Oxidative Cyclization | 2,3-Dihydro-1,2-thiazole |

These synthetic strategies underscore the role of this compound as a key intermediate for accessing novel and complex heterocyclic compounds.

Building Block for Complex Polycycles and Macrocycles

The inherent reactivity of this compound makes it a valuable building block for the assembly of intricate polycyclic and macrocyclic structures. Its ability to participate in key carbon-carbon and carbon-heteroatom bond-forming reactions allows chemists to construct complex molecular frameworks efficiently.

The dienophilic nature of the acrylate double bond is particularly significant in the context of Diels-Alder reactions, a powerful tool for the stereocontrolled synthesis of cyclohexene (B86901) rings. By reacting this compound with a suitable diene, a thiazole-substituted six-membered ring can be readily formed. This product can then undergo further transformations to generate more complex polycyclic systems. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are especially powerful for constructing multiple rings in a single step and have been explored for thiazoles.

Furthermore, the acrylate moiety is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a reaction that is fundamental to many synthetic strategies aimed at building large and complex molecules. Ring-closing metathesis (RCM) is another powerful technique where two alkene functionalities within a single molecule are joined to form a cyclic structure. This compound can be elaborated into a precursor containing a second alkene, which can then undergo RCM to form macrocycles containing the thiazole unit.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. This is due to its presence in numerous natural products and FDA-approved drugs, where it often plays a crucial role in binding to biological targets. This compound serves as an ideal starting point for the synthesis of diverse libraries of thiazole-containing compounds for screening in chemical biology research.

The versatility of the acrylate group allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). For example, libraries of compounds can be generated by reacting the parent acrylate with various amines, thiols, or other nucleophiles via Michael addition. This creates a set of related molecules with different substituents, which can then be tested for their biological activity against targets such as enzymes or receptors.

Thiazole-containing compounds have demonstrated a wide range of biological activities, and derivatives synthesized from precursors like this compound are investigated for various therapeutic applications.

| Biological Target/Activity | Example Scaffold |

| Anticancer (Glioblastoma) | Thiazole-1,2,3-triazole hybrids |

| Antimicrobial | Di- and Tri-thiazole derivatives |

| σ1 Receptor Ligands | C-H arylated thiazoles |

| c-Met Kinase Inhibitors | Thiazole carboxamides |

| Carbonic Anhydrase Inhibitors | Thiopyrano[2,3-d]thiazole-pyrazole hybrids |

By leveraging the reactivity of this compound, researchers can efficiently generate novel molecular scaffolds to probe biological systems and identify new lead compounds for drug discovery.

Application in Polymer Chemistry and Functional Materials Science

The acrylate functionality of this compound makes it a suitable monomer for polymerization reactions, opening avenues for its application in polymer chemistry and the development of functional materials. The incorporation of the thiazole moiety into a polymer backbone can impart unique and desirable properties to the resulting material.

Acrylate monomers are readily polymerized through various techniques, including free-radical polymerization, to produce polyacrylates. By polymerizing this compound, or by copolymerizing it with other vinyl monomers, polymers with pendant thiazole groups can be synthesized. These thiazole side chains can influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and optical characteristics.

The thiazole ring, being an electron-rich heterocyclic system, can participate in π-π stacking interactions and coordinate with metal ions. These properties are of significant interest in the field of functional materials science.

Optical Materials: Conjugated polymers containing thiazole units have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and sensors.

Antibacterial Surfaces: The known antimicrobial properties of certain thiazole derivatives can be translated to materials by incorporating thiazole-containing monomers into polymers used for coatings and medical devices.

**Marine Antifouling Coatings

Structure Activity Relationship Sar Studies and Design Principles for Thiazolyl Acrylate Derivatives

Impact of Substituents on Synthetic Yields and Reaction Selectivity

For instance, in the synthesis of N,N′-disubstituted thiourea (B124793) derivatives, a class of compounds that can be related to thiazole (B1198619) chemistry, the choice of isothiocyanates and amines as starting materials is crucial. The lipophilicity of the substituents derived from the isothiocyanate has been shown to be a determinant for the biological activity of the resulting thiourea derivatives. mdpi.com Furthermore, the length of a carbon spacer in these molecules plays a role in their activity against different forms of Leishmania amazonensis. mdpi.com These findings suggest that careful selection of substituted precursors is essential for optimizing not only the biological activity but also the synthetic outcomes.

In the context of creating complex heterocyclic systems, the condensation of functionalized allyl bromides with N-substituted hydroxylamine (B1172632) hydrochlorides to form isoxazolidin-5-ones demonstrates how substituent choice impacts yield. While many derivatives can be formed in good yields, the use of N-substituted hydroxylamines bearing phenyl and benzyl (B1604629) groups resulted in notably lower chemical yields. This is likely due to the poor solubility of the intermediate imine in the tert-butanol (B103910) solvent, which hinders the subsequent cyclization step. nih.gov This highlights that both electronic and physical properties, such as solubility, which are dictated by the substituents, are key factors in the success of a synthetic route.

Table 1: Impact of N-Substituent on the Yield of Isoxazolidin-5-ones

| N-Substituent | Yield (%) |

| Methyl | Good |

| Ethyl | Good |

| Phenyl | Lower |

| Benzyl | Lower |

This table illustrates the qualitative impact of different substituents on the reaction yield as described in the text.

Influence of Stereochemistry (E/Z Isomerism) on Chemical Reactivity and Biological Interactions

Studies on hydrazonoyl halides have shown that Z isomers are generally thermodynamically more stable than their E counterparts. mdpi.com The interconversion between these isomers is often slow at room temperature due to high energy barriers. mdpi.com This inherent stability and the energy required for isomerization can dictate the predominant form of the molecule in a given environment and its subsequent reactivity.

In the context of biological activity, the different geometries of E and Z isomers can lead to differential binding affinities with target proteins. For example, in a study of Schiff base isomers binding to DNA, the E isomer was found to be energetically and structurally more favored for binding than the Z isomer. imist.ma This was attributed to the stereoscopic form of the E isomer being more suitable for what is known as "shape selectivity" in binding. imist.ma The E isomer formed two hydrogen bonds with the DNA, while the Z isomer formed only one. imist.ma

A comparative study of the Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide revealed significant differences in their chemical reactivity. The Z-isomer readily underwent cyclization reactions to form imidazole (B134444) and triazine derivatives, whereas the E-isomer did not undergo such cyclizations under the same conditions. bohrium.com This demonstrates that the spatial arrangement of reactive functional groups, dictated by the double bond geometry, can either facilitate or prevent intramolecular reactions.

The influence of stereochemistry extends to material properties as well. In the synthesis of polymers using thiol-ene Michael reactions, the predefined E or Z isomerism of the monomers allows for precise control over the stereochemistry of the resulting polymer. This control has enabled the creation of materials with distinct properties, such as tough, degradable materials from sustainable feedstocks. nih.gov For instance, polymers with Z-isomers were found to be soft elastomers, while those with E-isomers were stiff plastics. nih.gov

Modulation of Electronic and Steric Properties through Chemical Modification

Chemical modification of the thiazolyl acrylate (B77674) scaffold allows for the fine-tuning of its electronic and steric properties, which in turn influences its reactivity and biological activity. The introduction of different functional groups can alter the electron density distribution within the molecule and change its size and shape.

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of its reactivity. kaznu.kzphyschemres.org For example, in a study of 2-(benzothiazolylthio)ethyl acrylate and methacrylate (B99206) derivatives, the introduction of an ethoxy substituent, an electron-donating group, was found to increase the reactivity of the compounds. This was evidenced by lower values of hardness and energy gap, and it resulted in a slight bathochromic shift in their UV-Vis absorption spectra. mdpi.com

The modification of a glycidyl (B131873) methacrylate–ethyl methacrylate oligomeric chain with hydrophilic moieties like ethanolamine, xylitol, and L-ornithine alters its chemical and physical properties. mdpi.com This functionalization can transform a hydrophobic oligomer into a three-dimensional hydrogel network, demonstrating a significant change in material properties through chemical modification. mdpi.com

Furthermore, the electronic properties of heterostructures can be modulated by external factors. For instance, applying biaxial strain or an external electric field to a FeCl3/MoSi2N4 heterostructure can alter its band gap and transition it from a semiconductor to a metal. nih.gov While not directly involving thiazolyl acrylates, this principle of modulating electronic properties through external stimuli is a powerful concept in materials science that could be applied to functional materials derived from this scaffold.

Steric properties also play a crucial role. The size and spatial arrangement of substituents can influence how a molecule interacts with its environment. In the development of inhibitors for the SARS-CoV-2 main protease, a thiazole core was found to provide superior inhibition compared to an oxazole (B20620) core, highlighting the importance of the heterocyclic ring itself in the interaction with the S2 subsite of the enzyme. nih.gov

Design Strategies for Novel Thiazolyl Acrylate Analogs and Bioisosteres

The design of novel analogs and bioisosteres of thiazolyl acrylates is a key strategy in drug discovery and materials science to improve potency, selectivity, and pharmacokinetic properties, or to develop new functionalities. These strategies often involve the application of established medicinal chemistry principles.

Another approach involves the synthesis of constrained peptidomimetics using isocyanide-based multicomponent reactions. This can lead to the formation of cyclic structures containing a thiazole ring, which can mimic the secondary structures of peptides and interact with biological targets. beilstein-journals.org

The design of novel acrylate-based derivatives as analogs of known bioactive compounds is also a fruitful strategy. For instance, a series of 3-(4-chlorophenyl) acrylic acids and their ester derivatives were synthesized as potential analogs of combretastatin, a potent antitubulin agent. researchgate.net One of the acrylic acid derivatives demonstrated significant cytotoxic effects and inhibitory activity against β-tubulin polymerization. researchgate.net

Structure-activity relationship studies are fundamental to these design strategies. For example, in the development of thiazole-based inhibitors for the SARS-CoV-2 main protease, a pyridinyl ester was identified as a critical pharmacophore for covalent binding, while the thiazole core was essential for interaction with a specific subsite of the enzyme. nih.gov This detailed understanding allows for the rational design of more potent and selective inhibitors.

Bioisosteric replacement is another key design principle. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For thiazolyl acrylates, this could involve replacing the thiazole ring with other five-membered heterocycles or modifying the acrylate linker to alter flexibility and electronic properties.

Computational Chemistry and Theoretical Modeling of Ethyl E 3 Thiazol 5 Yl Acrylate Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.

For thiazole-containing compounds, DFT methods have been successfully used to elucidate their structural parameters. tandfonline.comasianpubs.org For instance, studies on various 2-(2-hydrazineyl)thiazole derivatives, optimized using the B3LYP functional with a 6-311G(d,p) basis set, have provided detailed insights into their molecular geometries. tandfonline.com Similarly, the geometries of N,N'-bis-(2-thiazol-yl)methylenediamine have been computed using HCTH and PBE1PBE functionals with a 6-31G* basis set, showing good agreement with experimental data. asianpubs.orgresearchgate.net These studies establish a reliable framework for predicting the geometry of Ethyl(E)-3-(thiazol-5-yl)acrylate, where a planar arrangement of the thiazole (B1198619) ring and the acrylate (B77674) moiety would be expected to maximize π-conjugation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiazole Derivative (Data below is for a representative thiazole-containing molecule and is intended to be illustrative for this compound)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C=C (in thiazole) | 1.37 |

| C-N (in thiazole) | 1.32 | |

| C-S (in thiazole) | 1.77 | |

| C=O (in acrylate) | 1.23 | |

| Bond Angles (°) | C-S-C (in thiazole) | 89.5 |

| C-N-C (in thiazole) | 110.2 | |

| O=C-O (in acrylate) | 124.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

For various thiazole derivatives, FMO analysis has been performed using DFT. For example, quantum chemical calculations on 2-amino-4-(p-tolyl)thiazole and related compounds using the B3LYP/6-311G(d,p) method have determined their HOMO and LUMO energies. researchgate.net These studies show that the HOMO is typically delocalized over the thiazole ring and adjacent π-systems, while the LUMO is also distributed across these conjugated parts of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. tandfonline.com

Table 2: Illustrative FMO Energies for Thiazole Derivatives (Data from various thiazole derivatives to exemplify the expected range for this compound)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - | researchgate.net |

| 2-Methoxy-1,3-thiazole | -6.27 | - | - | researchgate.net |

| Thiazole-4-carboxaldehyde | -7.44 | - | - | researchgate.net |

| Azo-thiazole derivative 3a | -5.918 | -2.406 | 3.512 | researchgate.net |

| Azo-thiazole derivative 3b | -5.680 | -1.720 | 3.960 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

In studies of thiazole derivatives, MEP maps have been used to identify the most reactive parts of the molecule. tandfonline.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the carbonyl oxygen of the acrylate group, indicating these are the primary sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. By calculating the potential energy surface of a reaction, the most likely reaction pathway can be determined. Transition state theory allows for the calculation of reaction rates from the energetic properties of the transition state.

While specific reaction mechanism studies for this compound were not found, computational studies on related systems, such as the self-initiation of ethyl acrylate polymerization, have been performed. researchgate.net These studies use DFT to investigate cycloaddition reactions and identify diradical transition states. researchgate.net Such methodologies could be applied to study various reactions involving this compound, for example, its synthesis via Knoevenagel condensation or its participation in Diels-Alder reactions. wikipedia.org

Quantum Chemical Calculations for Spectroscopic Property Interpretation

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, such as UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. tandfonline.com

For thiazole derivatives, TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with good accuracy, helping to assign the observed electronic transitions (e.g., π→π* and n→π*). tandfonline.comresearchgate.net Similarly, the calculation of vibrational frequencies using DFT, often with scaling factors to account for anharmonicity and basis set limitations, can aid in the assignment of peaks in an IR spectrum. tandfonline.com These computational tools would be invaluable for characterizing this compound and understanding its spectroscopic signatures.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment (e.g., a solvent). By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior.

While no specific MD simulations for this compound were found, MD simulations have been used to study the dynamics of related polymers, such as poly(ethyl acrylate). researchgate.net Such simulations can provide insights into the flexibility of the ethyl acrylate chain and its interactions with surrounding molecules. For this compound, MD simulations could be used to explore its conformational landscape in different solvents, the dynamics of its interactions with biological macromolecules, or its aggregation behavior.

In Silico Approaches for Predicting Chemical Behavior and Interactions

The term "in silico" refers to a broad range of computational methods used to predict the properties and interactions of molecules, often with a focus on biological activity and toxicology. These methods include molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling.

For thiazole derivatives, in silico approaches are widely used to predict their potential as therapeutic agents. Molecular docking studies, for instance, have been used to predict the binding of thiazole-based compounds to the active sites of proteins, such as carbonic anhydrase or tubulin, to assess their potential as inhibitors. nih.govfrontiersin.org These studies often show that the thiazole ring and other functional groups play a key role in binding through hydrogen bonds and other non-covalent interactions. frontiersin.org Machine learning methods are also increasingly being used to build models that can predict the toxicity or biological activity of new chemical entities based on their structure. frontiersin.org Such in silico tools could be effectively applied to this compound to screen for potential biological targets and predict its pharmacokinetic properties.

Advanced Spectroscopic and Analytical Methodologies in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Ethyl (E)-3-(thiazol-5-yl)acrylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Methodologically, the application of ¹H NMR to this compound would involve dissolving the sample in a deuterated solvent (such as CDCl₃ or DMSO-d₆) and recording the spectrum. The resulting spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. For instance, the ethyl ester group would be identified by a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, with their integration values corresponding to three and two protons, respectively. The (E)-configuration of the acrylate (B77674) double bond is confirmed by the coupling constant (J-value) between the two vinylic protons, which is typically in the range of 15-18 Hz for a trans-orientation. The protons on the thiazole (B1198619) ring would appear as singlets or doublets in the aromatic region of the spectrum, with their specific chemical shifts indicating their position on the heterocyclic ring. mdpi.comnih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. mdpi.com Key signals would include the carbonyl carbon of the ester group at a significantly downfield chemical shift (typically ~165-170 ppm), the two vinylic carbons of the acrylate group, the carbons of the ethyl group, and the distinct carbon atoms of the thiazole ring. mdpi.com The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, thereby definitively confirming the structure of Ethyl (E)-3-(thiazol-yl)acrylate.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl (E)-3-(thiazol-5-yl)acrylate (Note: These are predicted values based on analogous structures; actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -OCH₂- | ~4.2 (quartet) | ~61 |

| Acrylate α-CH | ~6.5 (doublet, J ≈ 16 Hz) | ~120 |

| Acrylate β-CH | ~7.8 (doublet, J ≈ 16 Hz) | ~140 |

| Thiazole C2-H | ~8.9 (singlet) | ~155 |

| Thiazole C4-H | ~8.2 (singlet) | ~145 |

| Ester C=O | - | ~166 |

| Thiazole C5 | - | ~130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. For Ethyl (E)-3-(thiazol-5-yl)acrylate, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which can then be compared to the calculated theoretical mass to confirm its elemental composition. mdpi.com

Upon ionization in the mass spectrometer (e.g., using electrospray ionization - ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The analysis of the mass-to-charge ratio (m/z) of this ion provides the molecular weight. The predicted monoisotopic mass for Ethyl (E)-3-(thiazol-5-yl)acrylate (C₈H₉NO₂S) is approximately 199.0381 g/mol .

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information. For Ethyl (E)-3-(thiazol-5-yl)acrylate, expected fragmentation pathways could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethylene (B1197577) molecule (CH₂=CH₂) from the ethyl group.

Cleavage of the ester bond, resulting in ions corresponding to the thiazolyl-acrylic acid portion and the ethyl fragment.

Fragmentation of the thiazole ring itself.

The interpretation of these fragmentation patterns, often in conjunction with NMR data, serves as a confirmatory tool for the proposed chemical structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different frequencies, which correspond to the vibrational frequencies of the chemical bonds.

The IR spectrum of Ethyl (E)-3-(thiazol-5-yl)acrylate is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.commdpi.com These include:

A strong, sharp absorption band around 1710-1730 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. mdpi.com

Absorption bands in the region of 1630-1640 cm⁻¹ corresponding to the C=C stretching vibration of the acrylate double bond. mdpi.com

Bands in the 1100-1300 cm⁻¹ region, which are indicative of the C-O stretching vibrations of the ester group.

C-H stretching vibrations for the sp² hybridized carbons of the acrylate and thiazole ring, typically appearing just above 3000 cm⁻¹ .

C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group, appearing just below 3000 cm⁻¹ .

Characteristic vibrations for the C=N and C-S bonds within the thiazole ring, which would appear in the fingerprint region (below 1500 cm⁻¹).

The presence and position of these bands provide clear evidence for the acrylate ester and thiazole functionalities within the molecule. researchgate.netchemicalbook.comspectrabase.com

Table 2: Expected IR Absorption Bands for Ethyl (E)-3-(thiazol-5-yl)acrylate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=C Stretch (Acrylate) | 1630 - 1640 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| =C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

The methodology involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis would unequivocally confirm the (E)-stereochemistry of the double bond by showing the relative positions of the substituents. It would also reveal the planarity of the acrylate system and the orientation of the thiazole ring relative to the acrylate chain. nih.govresearchgate.net

Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking interactions between thiazole rings, or other van der Waals forces. nih.gov This information is crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound is publicly available, data from analogous structures like ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate demonstrate that the non-hydrogen atoms of the core structure tend to be nearly coplanar. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of synthesized compounds like Ethyl (E)-3-(thiazol-5-yl)acrylate. Thin-layer chromatography (TLC) is typically used for rapid monitoring of reaction progress and for determining appropriate solvent systems for larger-scale purification.

For purification, column chromatography is often employed, using a stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. mdpi.com

High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final compound. bldpharm.com A reversed-phase column (e.g., C18) with a mobile phase, often a gradient of water and acetonitrile (B52724) or methanol, would be used. nih.gov The compound would elute at a specific retention time, and its purity can be quantified by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to an appropriate wavelength to detect the chromophoric thiazole and acrylate systems. A purity level of >95% or higher is generally required for subsequent applications.

Lack of Publicly Available Data on the Biological Interactions of Ethyl(E)-3-(thiazol-5-yl)acrylate

Despite a comprehensive search of scientific literature and databases, no specific in vitro biological interaction data or mechanistic studies were found for the chemical compound this compound. While the broader classes of thiazole and acrylate derivatives have been the subject of extensive research, information detailing the specific biological activities of this particular molecule is not publicly available.

Thiazole-containing compounds are recognized for their diverse pharmacological potential, with various derivatives investigated for anticancer and antimicrobial properties. nih.govmdpi.comnih.govnanobioletters.comnih.govmdpi.comnih.gov Similarly, acrylate derivatives have been explored for a range of bioactivities. researchgate.net However, the unique combination of the ethyl acrylate and thiazole-5-yl moieties in this compound has not been detailed in the accessible scientific literature in terms of its specific interactions with biological systems in an in vitro setting.

Commercial suppliers list the compound, confirming its synthesis and availability for research purposes. sigmaaldrich.combldpharm.com Nevertheless, published studies detailing its evaluation in biological assays, such as enzyme inhibition, anticancer, or antimicrobial activity, are absent.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables on the biological interactions and mechanistic insights of this compound in in vitro systems, as no such data appears to be in the public domain.

Strictly Excluding Clinical, Dosage, Safety, and Adverse Effect Information.

In Vitro Enzymatic Inhibition Studies and Kinetic Characterization

Once a potential enzyme target is identified, the next step is to characterize the inhibitory activity of Ethyl (E)-3-(thiazol-5-yl)acrylate. In vitro enzymatic assays are employed to determine the potency and mechanism of inhibition. sci-hub.senih.gov

The initial assessment typically involves determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com This is usually done by measuring the enzyme activity at various concentrations of Ethyl (E)-3-(thiazol-5-yl)acrylate. youtube.com

To understand how the compound inhibits the enzyme, kinetic studies are performed. acs.orgacs.org These studies can distinguish between different modes of inhibition, such as competitive, noncompetitive, uncompetitive, or mixed inhibition. nih.gov This is achieved by measuring the reaction rates at different substrate and inhibitor concentrations. fiveable.me

Techniques like Isothermal Titration Calorimetry (ITC) can provide a complete kinetic and thermodynamic profile of the enzyme-inhibitor interaction in a single experiment. acs.orgnih.gov ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for studying enzyme kinetics. It can be used to monitor the substrate, product, and inhibitor simultaneously, providing detailed information about the inhibition mechanism. acs.orgnih.gov

Table 2: Exemplary Kinetic Parameters of Ethyl (E)-3-(thiazol-5-yl)acrylate against a Hypothetical Enzyme Target

| Parameter | Value | Method |

| IC50 | [Value] µM | Spectrophotometric Assay |

| Ki | [Value] µM | ITC |

| Inhibition Mode | Competitive | Dixon Plot Analysis |

| Binding Affinity (Kd) | [Value] nM | ITC |

Cellular Uptake and Intracellular Distribution Studies in Cell Lines

For a compound to exert a biological effect, it must often enter the cell. Therefore, studying the cellular uptake and intracellular distribution of Ethyl (E)-3-(thiazol-5-yl)acrylate is crucial. The inherent fluorescence of some compounds can be exploited for this purpose. nih.govnih.gov Should Ethyl (E)-3-(thiazol-5-yl)acrylate possess fluorescent properties, its uptake can be monitored using techniques like fluorescence microscopy and flow cytometry. nih.govacs.org

In a typical experiment, cultured cells would be incubated with the compound, and the intracellular fluorescence would be measured over time and at different concentrations. nih.gov This can provide information on the rate and extent of cellular uptake. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, lysosomes, nucleus) can reveal the subcellular distribution of the compound. nih.gov

If the compound is not fluorescent, its uptake can be quantified using methods like mass spectrometry on cell lysates after incubation. acs.org

Table 3: Hypothetical Cellular Uptake Profile of Ethyl (E)-3-(thiazol-5-yl)acrylate in a Cancer Cell Line

| Parameter | Result | Technique |

| Cellular Uptake | Time and concentration-dependent | Fluorescence Microscopy |

| Intracellular Localization | Predominantly cytoplasmic | Co-localization with organelle trackers |

| Permeability | Moderate | Parallel Artificial Membrane Permeability Assay (PAMPA) |

Assessment of Compound Interactions with Biomolecules (e.g., DNA, Proteins)

Beyond specific enzyme targets, it is important to assess the interaction of Ethyl (E)-3-(thiazol-5-yl)acrylate with other key biomolecules, such as DNA and a broader range of proteins.

To investigate potential DNA interactions, techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be adapted. biocompare.combiocompare.com While typically used for DNA-binding proteins, a modified approach could potentially identify if the compound directly or indirectly associates with specific DNA regions. biocompare.com Simpler methods like electrophoretic mobility shift assays (EMSA) can also indicate if the compound alters the binding of a protein to DNA. nih.gov

For assessing interactions with a wider array of proteins, proteomic approaches are valuable. The aforementioned techniques like CETSA and DARTS can be applied to a whole-cell lysate to get a global view of protein binding partners. pharmafeatures.comnih.gov

Table 4: Potential Biomolecular Interactions of Ethyl (E)-3-(thiazol-5-yl)acrylate

| Biomolecule | Interaction Studied | Potential Method |

| DNA | Direct binding or interference with protein binding | EMSA, Ethidium Bromide Displacement Assay |

| Proteins | Global binding profile | Proteome-wide CETSA or DARTS |

| Structural Proteins | Binding to tubulin | Tubulin polymerization assay |

Mechanistic Analysis of Cellular Responses (e.g., cell proliferation modulation in vitro)

The functional consequence of the molecular interactions of Ethyl (E)-3-(thiazol-5-yl)acrylate is often assessed by its effect on cellular processes, such as cell proliferation. In vitro cell proliferation assays are fundamental in determining the cytostatic or cytotoxic potential of a compound. nih.govmdpi.com

A variety of assays can be employed to measure cell proliferation. These include methods that rely on metabolic activity (e.g., MTT or XTT assays), which measure the conversion of a substrate by mitochondrial enzymes in viable cells. Other methods involve direct cell counting or the use of fluorescent dyes that are diluted with each cell division, such as Carboxyfluorescein succinimidyl ester (CFSE) , which can be monitored by flow cytometry. mdpi.comnih.gov

Should Ethyl (E)-3-(thiazol-5-yl)acrylate be found to inhibit cell proliferation, further mechanistic studies would be warranted to determine if it induces cell cycle arrest or apoptosis. mdpi.com

Table 5: Exemplary Data from an In Vitro Cell Proliferation Assay

| Cell Line | Assay | Result (IC50) |

| Human Cancer Cell Line (e.g., MCF-7) | MTT Assay | [Value] µM |

| Normal Human Cell Line (e.g., HFF-1) | MTT Assay | > [Higher Value] µM |

Evaluation of Selectivity in Biological Interactions (e.g., enzyme isoforms)

An important aspect of characterizing a biologically active compound is to evaluate its selectivity. For instance, if Ethyl (E)-3-(thiazol-5-yl)acrylate is found to inhibit a particular enzyme, it is crucial to determine if it also inhibits other related enzymes, such as different isoforms of the target enzyme. acs.org

This is typically achieved by performing inhibition assays against a panel of related enzymes under the same experimental conditions. A compound that shows significantly higher potency for the target enzyme over other enzymes is considered to be selective. High selectivity is often a desirable property for a potential therapeutic agent as it can minimize off-target effects.

Kinetic studies, such as determining the Ki values for different enzyme isoforms, can provide a quantitative measure of selectivity. acs.org

Table 6: Hypothetical Selectivity Profile of Ethyl (E)-3-(thiazol-5-yl)acrylate

| Enzyme | IC50 (µM) |

| Target Enzyme A (Isoform 1) | [Value] |

| Target Enzyme A (Isoform 2) | > [Much Higher Value] |

| Related Enzyme B | > [Much Higher Value] |

| Unrelated Enzyme C | No significant inhibition |

Broader Research Perspectives and Emerging Trends in Thiazolyl Acrylate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes, with flow chemistry at the forefront of this evolution. For the synthesis of acrylates, continuous-flow methodologies have been developed to manage their high reactivity and the often exothermic nature of their polymerization. nih.gov A continuous-flow microreactor, for instance, has been successfully used for the safe and selective synthesis of highly unstable acryloyl chloride. nih.gov This approach offers superior heat transfer and process control compared to traditional batch reactors. researchgate.net Such technology is highly relevant for the industrial production of acrylate-based polymers and could be adapted for the synthesis of functionalized monomers like Ethyl (E)-3-(thiazol-5-yl)acrylate.

The synthesis of floxacin intermediates, which share structural similarities with functionalized acrylates, has been demonstrated in continuous-flow processes, showcasing the potential for rapid C-C bond formation and scalability. rsc.org Furthermore, the synergy of continuous flow with other enabling technologies like ultrasonic irradiation has been shown to accelerate reactions significantly, as demonstrated in the synthesis of 1,2,3-triazolyl appended L-ascorbic acid derivatives. tue.nl The modularity of flow reactors also allows for multistep syntheses in a continuous manner, which could be applied to the multi-step preparation of complex thiazolyl acrylates. nih.gov While specific examples for Ethyl (E)-3-(thiazol-5-yl)acrylate are still emerging, the existing research on related compounds strongly suggests that flow chemistry and automated synthesis will be pivotal in developing more efficient and scalable production methods for this class of molecules.

Development of Novel Organocatalytic and Transition Metal-Catalyzed Reactions